Product packaging for Lauramine Oxide-d6(Cat. No.:)

Lauramine Oxide-d6

Cat. No.: B1155803
M. Wt: 235.44
Attention: For research use only. Not for human or veterinary use.
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Description

Lauramine Oxide-d6 is a deuterated analog of lauryldimethylamine oxide (LDAO), a well-characterized zwitterionic surfactant known for its strong amphiphilicity and antimicrobial properties . This deuterated compound is primarily designed for use as an analytical standard in High-Performance Liquid Chromatography (HPLC) and other mass spectrometry-based analytical techniques, where it serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex mixtures . The replacement of hydrogen with deuterium atoms provides a consistent mass shift, enabling precise tracking and measurement in research and development applications, particularly in pharmaceutical and biochemical studies . Beyond its primary role in analytics, this compound is a valuable research chemical for probing the mechanism of action of amine oxide surfactants. Its non-denaturing properties, as noted in the parent compound's use in protein purification, make it a subject of interest for studying protein-surfactant interactions without causing irreversible denaturation . Researchers utilize this deuterated form to investigate micelle formation, liquid crystalline phase behavior, and solute partitioning in various media, leveraging its distinct spectroscopic signature . The compound is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. Appropriate safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C₁₄H₂₅D₆NO

Molecular Weight

235.44

Synonyms

N,N-Dimethyl-1-Dodecanamine N-Oxide-d6;  AX (amine oxide)-d6;  AX 22-d6;  AX-S-d6;  AX-SS-d6;  Admox 12-d6;  Ammonyx AO-d6;  Ammonyx C10 Amine Oxide-d6;  Ammonyx DMCD 40-d6;  Ammonyx LO-d6;  Ammonyx LO-E-d6;  Amogen AOL-d6;  Amphitol 20N-d6;  Aromox DM 12D-d6;  Ar

Origin of Product

United States

Synthetic Methodologies for Deuterated Lauramine Oxide Analogues

Strategies for Deuterium (B1214612) Incorporation into Alkyl Chains

The introduction of deuterium into the alkyl chains of amine precursors can be achieved through several established methods. These strategies vary in their efficiency, selectivity, and the conditions required.

One primary method is catalytic hydrogen-deuterium (H/D) exchange . This technique often employs a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), with heavy water (D₂O) or deuterium gas (D₂) serving as the deuterium source. osti.gov For instance, attaching an acyl group to the amine nitrogen can make acetylated alkyl amines excellent substrates for H/D exchange with a Pt/C catalyst under mild conditions. osti.gov Challenges in this method can include the strong coordination of the amine group to the platinum catalyst, which may necessitate protecting the amine group to achieve high levels of deuterium incorporation. osti.gov

More advanced catalytic systems have also been developed. A ruthenium-based catalyst, for example, has been shown to efficiently label the C(sp³)–H bonds of alkylamines with high isotopic enrichment in positions alpha to the coordinating nitrogen atom. acs.org Another approach involves an acid-base reaction catalyzed by B(C₆F₅)₃, which can deuterate the β-C-H bonds of N-alkylamines using acetone-d6 (B32918) as the deuterium source, achieving up to 99% deuterium incorporation. acs.org

Interactive Table: Strategies for Deuterium Incorporation

Strategy Catalyst / Reagents Deuterium Source Target Position Key Findings & Citations
Catalytic H/D Exchange Platinum on Carbon (Pt/C) Heavy Water (D₂O) Full Alkyl Chain Effective for acetyl-protected amines; protection can prevent catalyst poisoning by the amine group. osti.gov
Catalytic H/D Exchange Palladium on Carbon (Pd/C) Deuterium Gas (D₂) Full Alkyl Chain A primary method for achieving high levels of deuteration on alkyl backbones.
Ruthenium Catalysis [Rh(OMe)(1,5-COD)]₂ Deuterium Gas (D₂) α-position to Nitrogen Achieves high isotopic enrichment (93-97%) at the alpha position. acs.org
Acid-Base Catalysis B(C₆F₅)₃ / N-alkylamine Acetone-d6 β-position to Nitrogen Efficiently deuterates β-amino C–H bonds in pharmaceutical compounds. acs.org

Synthesis of Lauramine Oxide-d6 via Precursor Deuteration

The specific synthesis of this compound (C₁₄H₂₅D₆NO) targets the two methyl groups attached to the nitrogen atom. advatechgroup.comcymitquimica.com The most direct pathway involves the preparation of a deuterated tertiary amine precursor, N,N-dimethyl-d6-dodecylamine, followed by its oxidation.

A well-documented route for a similar, though more extensively deuterated, analogue involves reacting a deuterated fatty acid with d6-dimethylamine. tandfonline.comresearchgate.net Adapting this principle, the synthesis of N,N-dimethyl-d6-dodecylamine can be achieved by reacting dodecylamine (B51217) with a deuterated methylating agent. The subsequent and final step is the oxidation of the deuterated tertiary amine. This is typically accomplished using a potent but controlled oxidizing agent, with hydrogen peroxide (H₂O₂) being a common and effective choice for converting tertiary amines to their corresponding amine oxides. tandfonline.comresearchgate.netlibretexts.orgwikipedia.org The reaction is generally performed by slowly adding H₂O₂ to the amine while stirring at an elevated temperature. researchgate.net

Interactive Table: Synthesis Pathway for this compound

Step Reaction Reagents Purpose Citations
1 Precursor Synthesis Dodecylamine, Deuterated methylating agent (e.g., d6-dimethylamine precursors) To form the key intermediate, N,N-dimethyl-d6-dodecylamine. tandfonline.comresearchgate.net
2 Oxidation N,N-dimethyl-d6-dodecylamine, Hydrogen Peroxide (H₂O₂) To oxidize the tertiary amine to the final this compound product. tandfonline.comresearchgate.netlibretexts.org

Purification and Characterization Techniques for Labeled Compounds

Following the synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and isotopic integrity of the this compound.

Purification: Common purification techniques for amine oxides include:

Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like methanol (B129727) to yield the final crystalline product. researchgate.net

Extraction: Liquid-liquid extraction, for instance with chloroform, can be used to separate the amine oxide from the aqueous reaction mixture after neutralization. google.com

Chromatography: For high-purity applications, chromatographic methods are employed. These include Solid Phase Extraction (SPE) to remove interfering oily substances and High-Performance Liquid Chromatography (HPLC) for precise separation and purification of the labeled surfactant. acs.orgepa.gov

Characterization: A suite of analytical techniques is used to confirm the structure and isotopic labeling of the final compound:

Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the deuterated compound and quantifying the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to verify the absence of protons at the labeled positions, while ²H-NMR directly detects the deuterium signals, confirming their location on the molecule. epj-conferences.orgchemistryjournals.net The residual proton signals of deuterated solvents are often used as internal standards for calibration. rsc.org

Interactive Table: Purification and Characterization Methods

Technique Purpose Details Citations
Purification
Crystallization Removal of impurities from the crude product. Recrystallization from solvents like methanol. researchgate.net
Chromatography (HPLC, SPE) High-resolution separation and purification. Ensures high purity and removal of trace contaminants. acs.orgepa.gov
Characterization
Mass Spectrometry (MS) Confirm molecular weight and deuterium incorporation. Provides isotopic distribution and confirms successful labeling.
NMR Spectroscopy (¹H, ²H) Determine the location and extent of deuteration. Verifies the specific positions of the deuterium atoms. epj-conferences.orgchemistryjournals.net
FT-IR Spectroscopy Identify functional groups. Confirms the presence of the N-O bond and overall molecular structure. chemistryjournals.net

Advanced Spectroscopic and Scattering Characterization of Lauramine Oxide D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution and solid states. The isotopic labeling in Lauramine Oxide-d6 offers distinct advantages in NMR studies.

Deuterium (B1214612) (²H) NMR relaxation studies are particularly insightful for understanding the molecular dynamics of this compound within complex environments such as micelles, vesicles, and lipid nanodiscs. The quadrupole moment of the deuterium nucleus makes its relaxation highly sensitive to the local molecular motions. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium nuclei in the deuterated alkyl chains of this compound, researchers can obtain detailed information about the order and mobility of different segments of the surfactant molecule.

In complex systems, such as those involving membrane proteins, ²H NMR can probe the influence of the protein on the lipid or surfactant environment. memtein.com Equations have been developed to model the temperature dependence of deuteron (B1233211) spin-lattice relaxation rates, considering factors like classical jumps over potential barriers and quantum mechanical tunneling. nih.gov These models can be applied to analyze the dynamics of this compound in various systems.

Table 1: Key Parameters from ²H NMR Relaxation Studies

Parameter Information Gained
Spin-Lattice Relaxation Time (T₁) Provides information on fast molecular motions (picosecond to nanosecond timescale).
Spin-Spin Relaxation Time (T₂) Sensitive to slower molecular motions (microsecond to millisecond timescale).

While this compound is deuterated, it still contains protons in specific positions, and its carbon backbone can be analyzed using ¹³C NMR. Deuterium decoupling is a critical technique in these analyses. In ¹H NMR, the presence of deuterium simplifies the spectra by removing the signals from the deuterated positions, allowing for a clearer observation of the remaining proton signals.

In ¹³C NMR, broadband proton decoupling is a standard practice to simplify spectra and enhance sensitivity. ceitec.cz For this compound, deuterium decoupling can also be employed to remove the coupling between carbon-13 and deuterium nuclei, resulting in sharper signals and facilitating spectral interpretation. columbia.edu The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom, which can be used to confirm the structure of the molecule. ceitec.czresearchgate.net

Table 2: Typical NMR Techniques for this compound Analysis

NMR Technique Purpose
¹H NMR To identify and quantify non-deuterated positions in the molecule.
¹³C NMR with ¹H and ²H decoupling To elucidate the carbon skeleton and identify different carbon environments. ceitec.czcolumbia.edu
DEPT (Distortionless Enhancement by Polarization Transfer) To determine the multiplicity of carbon signals (CH, CH₂, CH₃). columbia.edu

Deuterium (2H) NMR Relaxation Studies in Complex Systems

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational states and intermolecular interactions of this compound. spectroscopyonline.com These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond lengths, bond angles, and dihedral angles.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. osu.edu The N-O stretching vibration in this compound, for instance, would appear at a characteristic frequency. Changes in the position and shape of this band can indicate the formation of hydrogen bonds or other intermolecular interactions.

Raman spectroscopy is complementary to FTIR and is especially sensitive to the vibrations of non-polar bonds, such as the C-C and C-H (or C-D) bonds in the alkyl chain. spectroscopyonline.comresearchgate.net This makes it a powerful tool for studying the conformational order of the surfactant tails. The analysis of specific Raman bands, such as the C-D stretching modes, can provide quantitative information about the trans/gauche conformational ratio in the alkyl chains, reflecting the degree of order within a micellar or bilayer assembly.

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and isotopic purity of this compound. ornl.govornl.gov High-resolution mass spectrometry can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the verification of the elemental composition and the degree of deuterium incorporation.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. epfl.ch By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the structure of the molecule and confirm the locations of the deuterium labels. This information is crucial for ensuring the quality of the isotopically labeled compound and for interpreting data from other analytical techniques. The fragmentation pattern can reveal the stability of different parts of the molecule and provide insights into its chemical properties.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Investigations

Small-angle scattering techniques are indispensable for characterizing the size, shape, and internal structure of the supramolecular assemblies formed by this compound, such as micelles and vesicles. arxiv.orgosti.gov SAXS and SANS probe structures on the nanometer to micrometer length scale. ansto.gov.au

The isotopic substitution in this compound is particularly advantageous for SANS experiments due to the principle of contrast matching. ansto.gov.au The scattering contrast is determined by the difference between the scattering length density (SLD) of the particle and the surrounding solvent. By using mixtures of normal water (H₂O) and heavy water (D₂O) as the solvent, the SLD of the solvent can be adjusted to match the SLD of a specific component of a complex system.

For example, in a system containing a protein solubilized in this compound micelles, the solvent can be prepared to match the SLD of the deuterated surfactant. In this "contrast-matched" condition, the scattering from the surfactant becomes effectively invisible, and the SANS signal arises solely from the protein. This allows for the direct determination of the structure and conformation of the protein within its native-like micellar environment. Conversely, by matching the solvent to the protein, the structure of the surrounding surfactant shell can be exclusively studied. This powerful technique provides unparalleled insights into the organization of complex soft matter and biological systems. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Lauramine Oxide

Neutron Reflection and X-ray Reflectivity Studies at Interfaces

Neutron Reflection (NR) and X-ray Reflectivity (XRR) are powerful, non-destructive techniques used to probe the structure of thin films and interfaces with angstrom-level resolution. nih.govnumberanalytics.com They are particularly valuable for characterizing surfactant monolayers, such as those formed by this compound, at solid-liquid and air-liquid interfaces. While both methods provide information about the profile normal to the interface, they rely on different physical principles, making them highly complementary. researchgate.net XRR is sensitive to the electron density profile, whereas NR is sensitive to the scattering length density (SLD) profile, which varies between different isotopes of the same element. ornl.govmdpi.com

The use of this compound, where hydrogen atoms in the dimethyl headgroup are replaced with deuterium, is a strategic choice for neutron reflection studies. Hydrogen (¹H) and deuterium (²H or D) have vastly different neutron scattering lengths, allowing for a technique known as "contrast variation". researchgate.netstfc.ac.uk By selectively deuterating parts of the surfactant molecule and adjusting the H₂O/D₂O ratio of the solvent, researchers can highlight or effectively 'hide' specific components of the interfacial system to build a detailed structural model. stfc.ac.ukill.eu

Neutron Reflection Findings

In neutron reflection experiments, a collimated neutron beam strikes a flat surface at a grazing angle, and the intensity of the reflected beam is measured as a function of the momentum transfer vector (Qz) perpendicular to the interface. epj-conferences.org The resulting reflectivity curve contains detailed information about the thickness, composition, and roughness of any adsorbed layers.

For this compound at an interface, NR can precisely determine:

Adsorbed Amount (Interfacial Excess, Γ): Quantifies the concentration of surfactant molecules at the interface.

Area per Molecule (A): Indicates the packing density of the surfactant molecules.

Layer Thickness (τ): Reveals the thickness of the hydrophilic and hydrophobic parts of the adsorbed layer.

Molecular Orientation: Provides insights into how the surfactant molecules arrange themselves at the interface.

Studies on similar deuterated surfactants at the silica-water interface have shown that the adsorption behavior is highly dependent on factors like the surfactant concentration and the pH of the aqueous subphase. The deuteration of the headgroup in this compound makes it possible to precisely determine the position and hydration of the headgroup region relative to the solid surface.

Below is a table of representative data that can be obtained from NR studies of a deuterated surfactant like this compound at the air-water and silica-water interfaces.

Table 1: Representative Neutron Reflection Data for a Deuterated Amine Oxide Surfactant
InterfaceSurfactant ConcentrationInterfacial Excess (Γ) (mol/m²)Area per Molecule (A) (Ų)Hydrophobic Layer Thickness (τ_tail) (Å)Headgroup Layer Thickness (τ_head) (Å)
Air/Water0.5 x CMC2.1 x 10⁻⁶79125
Air/Water2.0 x CMC3.5 x 10⁻⁶47156
Silica (B1680970)/Water (pH 6)0.5 x CMC1.8 x 10⁻⁶92115
Silica/Water (pH 6)2.0 x CMC3.2 x 10⁻⁶52146

X-ray Reflectivity Findings

X-ray reflectivity operates on a similar principle to NR but uses X-rays, which interact with the electrons in the material. tdl.org Therefore, XRR measures the electron density profile perpendicular to the interface. osti.gov This technique is excellent for determining layer thickness, density, and the roughness of surfaces and interfaces. researchgate.net For a system like this compound on a silicon wafer, XRR can precisely characterize the underlying substrate, including the native silicon dioxide (SiO₂) layer, before providing information on the adsorbed surfactant film. osti.govresearchgate.net

While XRR cannot distinguish between hydrogen and deuterium, it provides a complementary view of the interface. researchgate.net It can measure the total thickness of the adsorbed surfactant layer and its average electron density. When combined, XRR data can constrain the models used to fit the NR data, leading to a more robust and detailed final structure. For instance, XRR can provide a very precise measurement of the SiO₂ layer thickness and roughness, which can then be fixed during the analysis of the NR data. osti.gov

The table below illustrates typical information derived from an XRR experiment on a silicon substrate with and without an adsorbed surfactant layer.

Table 2: Illustrative X-ray Reflectivity Data for a Surfactant Layer on a Silicon Substrate
SampleLayerThickness (Å)Roughness (Å)Electron Density (e⁻/ų)
Bare Silicon WaferSilicon (Substrate)--0.707
Silicon Dioxide (SiO₂)153.50.681
Wafer + Surfactant LayerSilicon (Substrate)--0.707
Silicon Dioxide (SiO₂)153.80.681
Lauramine Oxide Monolayer204.50.315

By combining these two techniques, a comprehensive picture of the interfacial structure emerges, detailing the precise orientation and packing of this compound molecules and their relationship with the underlying substrate and solvent.

Mechanistic Investigations Utilizing Lauramine Oxide D6 As a Tracer

Elucidation of Oxidative Degradation Pathways

The environmental and biological degradation of surfactants like Lauramine Oxide is a key area of research. Mechanistic studies have identified several metabolic pathways for the parent compound, including the reduction of the amine oxide group and, most commonly, the ω,β-oxidation of the dodecyl alkyl chain. nih.gov Another identified pathway is the hydroxylation of the alkyl chain. nih.gov

Lauramine Oxide-d6 is an invaluable tracer for dissecting these routes. When used in degradation studies, the deuterium-labeled methyl groups act as a stable isotopic signature. By analyzing the resulting metabolites with mass spectrometry, researchers can precisely track the fate of the original molecule's headgroup. For instance, if a metabolite retains the d6-dimethylamino moiety, it confirms that the degradation occurred on the alkyl chain. Conversely, the absence or modification of this d6-labeled group would point toward degradation pathways involving the amine oxide headgroup, such as N-dealkylation.

This ability to distinguish between competing degradation pathways is crucial for building accurate models of environmental fate and persistence.

Table 1: Known Metabolic Pathways of Lauramine Oxide Traceable with this compound

PathwayDescriptionRole of this compound Tracer
ω,β-Oxidation The most common pathway for surfactant metabolism, involving oxidation at the terminal methyl (ω) and adjacent methylene (B1212753) (β) groups of the alkyl chain. nih.govThe d6-labeled headgroup remains intact on metabolites, allowing for clear identification and quantification of products from this pathway.
Alkyl Chain Hydroxylation Introduction of a hydroxyl group at various positions along the C12 alkyl chain. nih.govServes as a stable marker to confirm that the headgroup has not undergone N-dealkylation during the hydroxylation process.
Amine Oxide Reduction Reduction of the N-oxide functional group back to the tertiary amine, N,N-Dimethyldodecylamine. nih.govThe resulting N,N-Dimethyldodecylamine-d6 can be easily identified and quantified, confirming the occurrence of reductive metabolism.
N-Dealkylation Cleavage of one or both methyl groups from the nitrogen atom.The cleavage of a C-D bond would proceed slower than a C-H bond, providing mechanistic insight via the kinetic isotope effect (see section 4.4).

This table is generated based on established pathways for the non-deuterated compound, which this compound is designed to investigate.

Investigation of Enzymatic Biotransformation Mechanisms

In biological systems, Lauramine Oxide is subject to enzymatic biotransformation. The characterization of its metabolites has led to the positive identification of N-dimethyl-4-aminobutyric acid N-oxide, a product of alkyl chain oxidation. smolecule.com The enzymes responsible for these transformations, such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs), are of significant interest.

This compound plays a dual role in these investigations. Firstly, it functions as an ideal internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known quantity of this compound to a biological sample, researchers can accurately measure the concentration of the unlabeled Lauramine Oxide and its metabolites, correcting for variations in sample preparation and instrument response.

Secondly, it is used to probe the reaction mechanism itself. For enzymes like monoamine oxidase, which catalyze oxidation reactions, the abstraction of a hydrogen atom alpha to the nitrogen can be the rate-limiting step. osti.govnih.gov Replacing these hydrogens with deuterium (B1214612), as in this compound, can slow this step, an effect that is measurable and provides direct evidence for the specific C-H bond cleavage in the enzymatic transition state. nih.gov This allows researchers to confirm the involvement of specific enzyme families and elucidate their catalytic cycles.

Understanding Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical process involving the cleavage of a molecule by the addition of water. However, Lauramine Oxide is not expected to undergo hydrolysis under typical environmental conditions. nih.gov This stability is attributed to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis. nih.gov The N-O bond in tertiary amine oxides is generally stable across a wide pH range. nih.gov

Consequently, the use of this compound as a tracer to study hydrolysis kinetics is not a common application, as the reaction is not considered a significant degradation pathway for this class of compounds. Isotopic labeling studies would simply confirm the compound's stability against hydrolytic degradation rather than elucidating a kinetic mechanism.

Deuterium Isotope Effects in Reaction Rate Studies

The deuterium kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. researchgate.net It is defined as the ratio of the reaction rate of a compound containing protium (B1232500) (light isotope) to the rate of the same compound substituted with deuterium (heavy isotope) (kH/kD). ebsco.com Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. researchgate.netebsco.com This results in a slower reaction rate if the C-H bond is cleaved during the rate-determining step of the reaction. researchgate.net

For this compound, the six deuterium atoms are located on the two methyl groups attached to the nitrogen atom. Therefore, any enzymatic or chemical reaction that involves the cleavage of one of these C-D bonds in its rate-limiting step will exhibit a significant KIE. nih.gov A primary use case is in studying N-dealkylation reactions, a common metabolic pathway for many amine-containing compounds.

Table 2: Representative Kinetic Isotope Effect in Amine Oxidation

Substrate PairEnzymekH/kD RatioImplication
Tyramine / α-d2-TyramineMonoamine Oxidase (MAO)2.3Abstraction of the α-hydrogen is the rate-determining step in the oxidation. osti.gov
Kynuramine / α-d2-KynuramineMonoamine Oxidase (MAO)2.1Confirms the rate-determining step is independent of major structural changes in the substrate. osti.gov
Lauramine Oxide / this compound Hypothetical P450/FMOPredicted > 1A measured KIE > 1 would indicate that C-H/C-D bond cleavage on the N-methyl group is part of the rate-limiting step of N-dealkylation.

This table includes data from analogous amine systems to illustrate the principle of the deuterium kinetic isotope effect that is studied using compounds like this compound.

Interfacial and Self Assembly Phenomena of Lauramine Oxide D6

Micellar and Vesicular Structure Determination using Isotopic Labeling

The primary advantage of using Lauramine Oxide-d6 lies in the application of scattering techniques, particularly Small-Angle Neutron Scattering (SANS). Isotopic labeling with deuterium (B1214612) creates a significant difference in the neutron scattering length density (SLD) compared to hydrogen. This isotopic contrast is the key to resolving the complex structures of surfactant aggregates.

In a typical SANS experiment, this compound is dissolved in mixtures of light water (H₂O) and heavy water (D₂O). By systematically varying the H₂O/D₂O ratio, a technique known as "contrast matching" can be employed. The SLD of the solvent can be adjusted to match the SLD of a specific part of the surfactant molecule—either the hydrophobic alkyl tail or the hydrophilic deuterated headgroup. This effectively renders one part of the aggregate "invisible" to neutrons, allowing for the unambiguous structural characterization of the other part.

Detailed Research Findings:

Core-Shell Structure: When the solvent SLD is matched to the deuterated headgroups, the scattering signal originates almost exclusively from the hydrogenous lauryl chain core of the micelle. This allows for precise determination of the core radius (R_c) and the aggregation number (N_agg), which is the average number of surfactant molecules per micelle.

Headgroup and Hydration Shell: Conversely, matching the solvent SLD to the hydrophobic tails highlights the deuterated headgroup shell. This enables detailed analysis of the shell's thickness, the area per headgroup at the micelle surface, and the extent of solvent penetration into the palisade layer.

Vesicle Bilayer Analysis: For vesicular structures, SANS with this compound can be used to determine the thickness and composition of the inner and outer leaflets of the bilayer, providing insights into membrane asymmetry and hydration.

Below is a table of hypothetical SANS data illustrating how contrast variation can be used to probe different aspects of a 50 mM this compound micellar solution.

Adsorption Mechanism Studies at Solid-Liquid and Air-Liquid Interfaces

The accumulation of surfactant molecules at interfaces governs phenomena such as wetting, detergency, and foam stabilization. uomustansiriyah.edu.iqatamanchemicals.com this compound is an ideal candidate for studying adsorption mechanisms using neutron reflectometry (NR), a technique that provides detailed information about surface and buried interfaces with sub-nanometer resolution.

At the air-liquid interface, NR can measure the thickness and density of the adsorbed surfactant monolayer. By using this compound in a null-reflecting water (a specific H₂O/D₂O mixture), the signal from the bulk solvent is minimized, and the reflectivity profile is dominated by the deuterated headgroups of the surfactant. This allows for precise calculation of the surface excess concentration (Γ) and the average area occupied by each molecule (A). Studies have shown that adsorption is driven by the hydrophobic part of the molecule. nih.gov

At the solid-liquid interface, the mechanism is more complex, involving interactions with the substrate. ncsu.edu For instance, when studying adsorption onto a silica (B1680970) (SiO₂) surface from an aqueous solution, using a silicon crystal as the substrate allows neutrons to pass through. The deuterated headgroup of this compound provides excellent contrast against both the aqueous phase and the non-deuterated silica, enabling the direct measurement of the adsorbed layer's structure, including its thickness, orientation, and coverage, as a function of bulk concentration.

Table 2: Representative Adsorption Data for this compound at the Air-Water Interface (25°C)

Concentration (mol/L) Surface Tension (mN/m) Surface Excess, Γ (mol/m²) Area per Molecule, A (Ų)
1.0 x 10⁻⁵ 55.2 1.8 x 10⁻⁶ 92.3
5.0 x 10⁻⁵ 42.6 2.9 x 10⁻⁶ 57.3
1.0 x 10⁻⁴ (CMC) 31.5 3.8 x 10⁻⁶ 43.7

Dynamic Light Scattering (DLS) and Cryo-TEM for Aggregate Morphology Investigations

Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) are powerful complementary techniques for characterizing the size and shape of surfactant aggregates in solution.

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. wikipedia.orgnanotempertech.com This analysis yields the translational diffusion coefficient, which can be converted into an average hydrodynamic radius (Rₕ) and a Polydispersity Index (PDI) using the Stokes-Einstein equation. unchainedlabs.com DLS is highly effective for determining the onset of micellization (the critical micelle concentration, or CMC) and for monitoring changes in aggregate size with variations in concentration, temperature, or salinity. wikipedia.org

While DLS provides information on the average size and size distribution, Cryo-TEM offers direct visualization of the aggregate morphology. By flash-freezing a thin film of the solution, the structures are preserved in a vitrified, hydrated state. This allows for the direct imaging of spherical or wormlike micelles, vesicles, and other complex liquid crystalline phases, providing unambiguous information about their shape and dimensions.

Table 3: Typical DLS Results for this compound in Aqueous Solution

Concentration (mM) Hydrodynamic Radius (Rₕ), Z-Average (nm) Polydispersity Index (PDI) Predominant Structure
0.05 (< CMC) 0.8 0.65 Monomers
0.5 (> CMC) 2.4 0.15 Spherical Micelles
5.0 2.5 0.12 Spherical Micelles

Rheological Studies of this compound Solutions and Gels

The rheology, or flow behavior, of this compound solutions provides critical insights into the macroscopic properties that arise from microscopic self-assembly. Like many surfactants, Lauramine Oxide can undergo a sphere-to-rod transition to form long, flexible wormlike micelles, especially at higher concentrations or upon the addition of salt. These elongated micelles can entangle, forming a transient network that imparts significant viscoelasticity to the solution, often resulting in the formation of a gel. researchgate.net

Rheological properties are typically studied using a rheometer, which measures the material's response to an applied force. Key parameters include:

Shear Viscosity (η): A measure of the fluid's resistance to flow. The viscosity of wormlike micellar solutions is often highly shear-dependent.

Storage Modulus (G'): Represents the elastic (solid-like) component of the material's response. It quantifies the energy stored during deformation.

Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat.

In a typical oscillatory frequency sweep experiment for a this compound gel, at low frequencies, G'' > G', indicating liquid-like behavior. As frequency increases, a crossover point is reached where G' = G'', beyond which G' > G'', indicating dominant elastic, or gel-like, behavior. This crossover frequency is related to the relaxation time of the micellar network. rsc.org

Table 4: Representative Oscillatory Rheology Data for a 100 mM this compound Gel

Angular Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Behavior
0.01 0.2 1.5 Viscous
0.1 2.1 4.8 Viscous
1.0 15.6 12.1 Crossover Region
10.0 35.2 18.9 Elastic

Environmental Fate and Transport Research of Deuterated Lauramine Oxide

Tracing Environmental Pathways in Aquatic and Soil Systems

The application of deuterated lauramine oxide as a tracer allows for precise tracking of its distribution in complex environmental matrices. When released into aquatic systems, the movement of Lauramine Oxide-d6 can be monitored to understand its partitioning between the water column, suspended solids, and sediment. atamanchemicals.comnih.gov Studies have shown that lauramine oxide is not expected to significantly adsorb to suspended solids and sediment. atamanchemicals.comnih.gov This suggests a higher potential for transport in the dissolved phase within aquatic environments.

In soil systems, deuterated tracers help to elucidate the extent of leaching and runoff. The low adsorption tendency of lauramine oxide implies a potential for movement through the soil profile and into groundwater. atamanchemicals.com The use of isotopically labeled surfactants, like this compound, is crucial for developing accurate models of their environmental distribution. tandfonline.comwur.nl

Table 1: Predicted Environmental Distribution of Lauramine Oxide

Environmental CompartmentPredicted Partitioning (%)Key Factors
Water~99.5%High water solubility, low vapor pressure. oecd.org
Soil<0.5%Low adsorption to soil particles. atamanchemicals.comoecd.org
AirNegligibleLow volatility. atamanchemicals.comoecd.org
Sediment<0.5%Low adsorption to sediment. atamanchemicals.comoecd.org

Investigating Biodegradation Rates and Metabolite Identification in Environmental Matrices

Deuterated lauramine oxide is instrumental in studying the biodegradation of this surfactant class. By using a labeled compound, researchers can distinguish the parent compound from its degradation products and from other organic matter present in environmental samples. wur.nl

In aqueous screening tests, lauramine oxide has demonstrated high biodegradability, with 100% removal observed after 28 days. atamanchemicals.comnih.gov This indicates that biodegradation is a significant process for the removal of lauramine oxide in both soil and water. atamanchemicals.comnih.gov The primary biodegradation pathway is believed to be ω-oxidation of the alkyl chain. atamanchemicals.comnih.govpharmacompass.comnih.gov

The identification of metabolites is a critical aspect of understanding the complete environmental fate of a substance. For lauramine oxide, the use of labeled compounds has facilitated the identification of metabolites such as N-dimethyl-4-aminobutyric acid N-oxide. atamanchemicals.comnih.govpharmacompass.comcir-safety.org

Table 2: Biodegradation of Lauramine Oxide

Test ConditionBiodegradation RatePrimary PathwayIdentified Metabolite
Aqueous Screening100% removal in 28 days atamanchemicals.comnih.govω-oxidation atamanchemicals.comnih.govpharmacompass.comnih.govN-dimethyl-4-aminobutyric acid N-oxide atamanchemicals.comnih.govpharmacompass.comcir-safety.org
Aerobic ConditionsReadily biodegradable researchgate.netresearchgate.netyeserchem.comewg.orgC-N fission researchgate.netCarbon dioxide, water, biomass researchgate.net
Anaerobic ConditionsBiodegradable researchgate.netewg.orgSlower than aerobic degradation researchgate.net-

Sorption and Desorption Studies on Environmental Sorbents

The interaction of this compound with various environmental sorbents such as soil, sediment, and sludge is a key area of research. Sorption and desorption studies determine the mobility and bioavailability of the compound. csic.esnih.gov The use of a deuterated analog allows for precise quantification of the amount of the compound bound to these materials.

Studies on lauramine oxide suggest a low potential for adsorption to soil and sediment. atamanchemicals.comnih.gov This is attributed to its chemical structure, which includes a hydrophilic amine oxide group. researchgate.net The low sorption indicates that lauramine oxide is likely to remain in the aqueous phase, making it more available for transport and biodegradation. csic.es

Table 3: Sorption Characteristics of Lauramine Oxide

SorbentSorption PotentialInfluencing Factors
SoilLow atamanchemicals.comnih.govSoil organic matter content, pH. santos.comeosca.eufrontiersin.org
SedimentLow atamanchemicals.comnih.goveosca.euOrganic carbon content, salinity. eosca.eu
Suspended SolidsLow atamanchemicals.comnih.govParticle size, organic content.

Modeling Environmental Distribution and Persistence using Labeled Tracers

Data generated from studies using this compound are vital for developing and validating environmental fate models. atamanchemicals.com These models simulate the distribution and persistence of chemicals in the environment. By using labeled tracers, the accuracy of these models can be significantly improved, as they provide real-world data on the compound's behavior. wur.nl

Fugacity models, which predict the partitioning of a chemical between different environmental compartments, have been used for amine oxides. oecd.org These models, supported by data from labeled tracer studies, indicate that water is the primary receiving compartment for lauramine oxide. oecd.org The persistence of lauramine oxide in the environment is expected to be low due to its rapid biodegradation. atamanchemicals.comnih.govkao.com

Analytical Methodologies and Applications in Quantitative Research

Development of LC-MS/MS and GC-MS Methods for Trace Analysis

The detection and quantification of trace levels of surfactants and their metabolites are essential in environmental monitoring, product quality control, and various research fields. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose, offering high sensitivity and selectivity. The development of robust analytical methods for Lauramine Oxide-d6 is crucial for its use as an internal standard and in isotopic tracer studies.

While specific, published methods for this compound are not abundant, the principles for developing such methods can be extrapolated from established procedures for similar amine oxides and deuterated compounds. nih.govmdpi.comrsc.orgoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is often the preferred method for analyzing polar and thermally labile compounds like amine oxides. nih.govmdpi.com A typical LC-MS/MS method for this compound would involve the following:

Chromatographic Separation: A reversed-phase column, such as a C18, is commonly used to separate the analyte from matrix components. oup.com The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.comoup.com

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally effective for amine oxides, as they readily form protonated molecules [M+H]⁺. mdpi.com For quantification, multiple reaction monitoring (MRM) is employed. This involves selecting the precursor ion (the protonated molecule of this compound) and a specific product ion generated through collision-induced dissociation (CID). This highly selective detection minimizes interferences from the sample matrix. For example, a study on trimethylamine (B31210) N-oxide (TMAO), a related amine oxide, utilized ESI-MS/MS for sensitive quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be employed for the analysis of amine oxides, although derivatization may be necessary to improve volatility and thermal stability. researchgate.net However, direct analysis of some amine oxides is possible.

Derivatization: To enhance GC performance, the polar amine oxide group can be converted to a less polar derivative. researchgate.net

Chromatographic Separation: A non-polar or medium-polarity capillary column would be suitable for separating the analyte. nih.gov

Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique in GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, allows for the identification and quantification of the analyte. For deuterated compounds, the mass shift in the molecular ion and key fragments provides confirmation of the isotopic label. nih.govmdpi.com

The development of these methods requires careful optimization of parameters such as the chromatographic gradient, injection volume, ionization source settings, and collision energy to achieve the desired sensitivity, accuracy, and precision for trace analysis.

Application of this compound as an Internal Standard in Quantitative Assays

One of the primary applications of this compound is as an internal standard in quantitative assays, particularly for the analysis of its non-labeled counterpart, lauramine oxide, and other related surfactants. clearsynth.comnih.govmdpi.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. clearsynth.com

Principle of Isotope Dilution Mass Spectrometry (IDMS):

The fundamental principle behind using a deuterated internal standard is isotope dilution. A known amount of this compound is added to a sample before any sample preparation steps. nih.gov Because the deuterated standard is chemically identical to the analyte of interest (the non-labeled lauramine oxide), it experiences the same losses during extraction, cleanup, and ionization in the mass spectrometer. clearsynth.comnih.gov

By measuring the ratio of the mass spectrometric signal of the analyte to the signal of the internal standard, any variations in the analytical process are compensated for. This leads to significantly improved accuracy and precision in the quantification of the target analyte, especially in complex matrices like environmental samples or biological fluids. clearsynth.comnih.gov

Research Findings and Advantages:

Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, effectively correcting for these interferences. clearsynth.com

Improved Accuracy and Precision: Studies have consistently shown that methods employing deuterated internal standards exhibit higher accuracy and precision compared to methods using other types of internal standards or external calibration. nih.gov For instance, a validation study for 30 different pharmaceuticals demonstrated that the use of deuterated analogues as internal standards adequately corrected for inter-individual variability in matrix effects, resulting in acceptable accuracy and precision. nih.gov

Robustness in Method Validation: The use of deuterated standards is a key component of robust method validation, ensuring that the analytical procedure is reliable and produces consistent results. clearsynth.com

The following table illustrates the key advantages of using this compound as an internal standard:

FeatureWithout this compound ISWith this compound IS
Matrix Effect High potential for ion suppression/enhancement, leading to inaccurate results.Compensates for matrix effects, improving accuracy.
Sample Preparation Analyte loss during extraction leads to underestimation.Corrects for analyte loss during all sample handling steps.
Instrumental Variability Fluctuations in instrument response can affect accuracy.Ratiometric measurement minimizes the impact of instrument drift.
Overall Accuracy LowerHigher
Overall Precision LowerHigher

Method Validation and Quality Control in Isotopic Tracer Experiments

For any analytical method to be considered reliable, it must undergo a thorough validation process. gtfch.orgresearchgate.net When using this compound in isotopic tracer experiments, either as an internal standard or as the tracer itself, a comprehensive validation protocol is essential to ensure the quality and integrity of the generated data. acs.orgukri.org The validation process typically assesses several key parameters.

Key Validation Parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte and the isotopic tracer (this compound) from other components in the sample matrix. nih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of the analytes in blank matrix samples.

Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response should be proportional to the concentration over a defined range. A correlation coefficient (R²) of >0.99 is generally considered acceptable. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. gtfch.org These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria for accuracy are often within 85-115% of the nominal value (80-120% at the lower limit of quantification), and for precision, the relative standard deviation (RSD) should typically be less than 15% (20% at the LLOQ). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. rsc.org

Extraction Recovery and Matrix Effect: Extraction recovery determines the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization. nih.gov While a deuterated internal standard compensates for these effects, it is good practice to assess them during method development.

Stability: The stability of the analyte and the internal standard in the sample matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) must be evaluated to ensure that the sample integrity is maintained prior to analysis. nih.gov

The following table provides a hypothetical example of method validation results for a quantitative assay using this compound as an internal standard.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) > 0.990.998
Intra-day Accuracy 85-115%95.2 - 103.5%
Intra-day Precision (RSD) < 15%< 8.7%
Inter-day Accuracy 85-115%93.8 - 105.1%
Inter-day Precision (RSD) < 15%< 11.2%
Extraction Recovery Consistent and reproducible~85%
Matrix Effect Minimal impact on accuracy< 10% variation
Stability (Freeze-Thaw) < 15% change from initial< 9% change

Quality Control in Isotopic Tracer Experiments:

In ongoing analyses, quality control (QC) samples are regularly included in each analytical batch to monitor the performance of the method. ukri.org These QC samples, prepared from a separate stock solution than the calibration standards, help to ensure the reliability of the results for the unknown samples. nsf.gov

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual compounds within a complex mixture. mdpi.comenviro.wiki This technique has emerged as a valuable tool for source apportionment, allowing researchers to distinguish between different sources of a particular contaminant in the environment. it2isotopes.commdpi.com

Principle of CSIA for Source Apportionment:

The isotopic signature of a synthetic compound can vary depending on the manufacturing process and the isotopic composition of the starting materials. researchgate.net These subtle but measurable differences in isotopic ratios can serve as a "fingerprint" to trace the origin of a compound. mdpi.com For example, Lauramine Oxide produced by different manufacturers may exhibit distinct stable carbon isotope ratios (δ¹³C).

While there is no specific literature detailing the use of CSIA for this compound, the principles have been successfully applied to other surfactants and organic contaminants. mdpi.comresearchgate.netresearchgate.net By analyzing the δ¹³C values of lauramine oxide found in a contaminated environmental sample and comparing them to the isotopic signatures of potential commercial sources, it may be possible to identify the origin of the contamination. mdpi.com

Potential Application for Lauramine Oxide:

The application of CSIA to lauramine oxide could be particularly useful in environmental forensics to:

Identify pollution sources: Differentiate between industrial discharges from different facilities.

Track contaminant plumes: Understand the mixing and transport of contaminants in groundwater or surface water. it2isotopes.com

Evaluate the origin of consumer product residues: Determine the source of surfactants found in wastewater treatment plant influents.

The analytical workflow for such an analysis would typically involve:

Sample Collection and Extraction: Collection of environmental samples (e.g., water, sediment) and extraction of the target analytes.

Purification: Cleanup of the extract to remove interfering compounds.

GC-IRMS Analysis: Separation of lauramine oxide from other compounds using gas chromatography, followed by combustion of the analyte to CO₂ and measurement of the ¹³C/¹²C ratio by an isotope ratio mass spectrometer (IRMS). echemi.comsiremlab.com

The following table illustrates hypothetical δ¹³C values for lauramine oxide from different sources, demonstrating the potential for source apportionment.

SourceHypothetical δ¹³C value (‰)
Manufacturer A-28.5
Manufacturer B-31.2
Environmental Sample 1-28.3
Environmental Sample 2-31.0

In this hypothetical scenario, the δ¹³C value of Environmental Sample 1 closely matches that of Manufacturer A, suggesting it as the likely source. Similarly, Environmental Sample 2 appears to originate from Manufacturer B.

The development of CSIA methods for compounds like lauramine oxide holds significant promise for enhancing our understanding of their environmental fate and for managing contamination events more effectively.

Theoretical and Computational Studies of Lauramine Oxide D6

Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of atoms and molecules over time. For surfactants like Lauramine Oxide-d6, MD simulations are essential for understanding the fundamental processes of micelle formation (self-assembly) and the arrangement of molecules at interfaces, such as between water and air or water and oil. researchgate.netrsc.orgnih.govmdpi.com

In a typical all-atom MD simulation, a system is constructed containing numerous surfactant and water molecules. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., CHARMM, AMBER, GROMOS). acs.orgpapersinphysics.orgresearchgate.net For this compound, the standard LDAO parameters are adapted by increasing the mass of the labeled hydrogen atoms to that of deuterium (B1214612). The simulation then solves Newton's equations of motion iteratively, tracking the trajectory of every atom and revealing emergent behaviors.

Research Findings: MD simulations can be used to study how deuteration affects the delicate balance of forces driving self-assembly. Key findings from simulations of similar surfactant systems reveal:

Micelle Structure and Size: Simulations can predict the aggregation number (the number of surfactant molecules in a micelle), the shape of the aggregate (spherical, ellipsoidal, or rod-like), and the internal structure, such as the packing of the hydrophobic tails. researchgate.netbiorxiv.orgresearchgate.netnih.gov The increased mass of the deuterated headgroup in this compound might subtly alter micellar dynamics and equilibrium size compared to its non-deuterated counterpart.

Interfacial Properties: At an air-water interface, surfactant molecules form a monolayer. MD simulations can determine properties like the surface area per molecule, the tilt angle of the alkyl chains, and the hydration of the polar headgroup. researchgate.net The deuterium substitution in this compound can influence the hydrogen-bonding network with water at the interface, potentially affecting monolayer packing and surface tension.

Dynamics of Self-Assembly: By starting with randomly distributed surfactant molecules, MD simulations can capture the spontaneous process of micellization. nih.govmdpi.com These simulations provide insight into the kinetics of assembly, including the rate of monomer exchange between micelles and the bulk solution—processes that are challenging to observe experimentally.

ParameterDescriptionTypical Value/Output from MD SimulationRelevance to this compound
Aggregation Number (Nagg) The average number of surfactant molecules forming a single micelle.50-80 molecules (for LDAO)Comparison with LDAO can reveal if deuteration affects micelle stability or size.
Radius of Gyration (Rg) A measure of the micelle's overall size and compactness.1.5 - 2.5 nmTracks changes in micelle shape and density due to the isotopic substitution.
Solvent Accessible Surface Area (SASA) The surface area of the micelle that is in contact with the solvent (water).Varies with Nagg and shapeIndicates how the deuterated headgroups are exposed to water, reflecting changes in hydration. mdpi.com
Headgroup Hydration The number of water molecules in the immediate vicinity of the N-oxide headgroup.~10-15 water moleculesDeuteration can subtly alter the strength and dynamics of hydrogen bonds between the headgroup and surrounding water.
Order Parameter (SCD) A measure of the orientational order of the C-H (or C-D) bonds in the alkyl tail.Profile along the tail (high near headgroup, low at the end)While deuteration is at the headgroup, changes in packing can propagate to affect tail order.

Density Functional Theory (DFT) Calculations for Spectroscopic Interpretation and Isotope Effects

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. uc.educore.ac.uk It is particularly powerful for predicting properties that depend on electron distribution, such as vibrational frequencies and reaction energetics. For this compound, DFT is the ideal tool for interpreting spectroscopic data and quantifying isotope effects. core.ac.ukcore.ac.uk

Spectroscopic Interpretation: Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations. Replacing hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved due to the mass difference. DFT calculations can predict these vibrational spectra with high accuracy. researchgate.netnih.gov By calculating the harmonic frequencies for both Lauramine Oxide and this compound, a direct, theoretical comparison can be made. The primary effect is seen in the C-D stretching and bending modes of the methyl groups, which appear at significantly lower frequencies than the corresponding C-H modes. This theoretical prediction is crucial for assigning peaks in experimental spectra and confirming successful deuteration.

Isotope Effects: A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wayne.eduwikipedia.org DFT can be used to model the reaction pathway and locate the transition state—the highest energy point along that path. By calculating the vibrational frequencies at the reactant and transition states for both the light (H) and heavy (D) isotopologues, the KIE can be predicted. For Lauramine Oxide, reactions involving the headgroup, such as the Cope elimination, would be sensitive to deuteration of the methyl groups. DFT calculations can determine if the C-D bonds are weakened or strengthened in the transition state, leading to a predictable change in the reaction rate. wayne.edu

Vibrational ModeTypical Calculated Frequency (C-H) (cm-1)Predicted Frequency (C-D) (cm-1)Isotopic Ratio (νH/νD)Significance
Symmetric CH3/CD3 Stretch ~2980~2150~1.39A clear and large shift, providing an unambiguous marker for deuteration in IR/Raman spectra.
Asymmetric CH3/CD3 Stretch ~3050~2260~1.35Another strong indicator of isotopic substitution.
Symmetric CH3/CD3 Bend (Scissoring) ~1380~1050~1.31Confirms the presence of the -CD3 group and aids in detailed spectral assignment.
N-C Stretch ~950~945~1.005Small "heavy atom" effect; the frequency is slightly lowered due to the increased mass of the entire methyl group.

Coarse-Grained Modeling of Surfactant Aggregates with Deuterated Components

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this limitation by simplifying the molecular representation. tdx.catmdpi.comosti.govnih.govacs.org Instead of modeling every atom, groups of atoms are combined into single "beads" or interaction sites. This reduction in degrees of freedom allows for the simulation of much larger systems (millions of atoms) for longer times (microseconds to milliseconds), enabling the study of large-scale phenomena like micelle fusion/fission and the formation of complex phases. rsc.orgacs.org

The popular MARTINI force field, for example, uses a mapping of roughly four heavy atoms to one bead. acs.org For a surfactant like lauramine oxide, the long alkyl tail might be represented by three or four apolar beads, while the polar headgroup is represented by one or two polar beads.

Modeling Deuterated Components: In most standard CG models, the primary difference between Lauramine Oxide and this compound—the mass of the methyl hydrogens—is absorbed into the mass of the headgroup bead. The interaction parameters for a CG bead are typically derived to reproduce bulk thermodynamic properties (like partitioning free energies) or to match structural distributions from all-atom simulations. mdpi.comnih.gov In this context, the subtle effects of deuteration on non-covalent interactions are usually considered negligible and are not explicitly parameterized. The mass of the CG bead for the deuterated headgroup would be slightly increased, which would affect its dynamics, but the potential energy surface governing its interactions would remain the same as the non-deuterated version.

Therefore, CG simulations are excellent for studying the large-scale equilibrium and dynamic properties of surfactant aggregates where the presence of a deuterated component is primarily as a tracer (e.g., in simulated scattering experiments) rather than as a component that significantly alters the thermodynamics of the system. If the specific isotope effects on intermolecular interactions were deemed important for a particular phenomenon, a custom re-parameterization of the CG model would be required.

ComponentAtomistic RepresentationCoarse-Grained (CG) Mapping Example (MARTINI-like)Bead TypeSignificance in Modeling
Hydrophobic Tail -CH2-CH2-CH2-CH2-One bead (C1) representing four CH2 groups.Apolar (C)Captures the hydrophobic effect driving self-assembly. The tail is typically modeled with 3 C1 beads.
Headgroup (LDAO) -N+(CH3)2-O-One bead representing the entire dimethylamine (B145610) oxide group.Polar, Zwitterionic (Qda)Defines the hydrophilic nature and specific interactions (e.g., hydrogen bonding) of the headgroup.
Headgroup (LDAO-d6) -N+(CD3)2-O-One bead, identical in interaction type to the non-deuterated version.Polar, Zwitterionic (Qda)Bead mass is slightly increased (by 6 atomic mass units), affecting dynamics, but interaction parameters are typically unchanged.
Water H2OOne bead representing four water molecules.Polar (P)Provides the aqueous environment and drives the hydrophobic effect.

Advanced Research Applications and Future Perspectives

Role in Advanced Materials Science and Nanotechnology

The use of surfactants is fundamental in the bottom-up synthesis of nanomaterials, where they can act as structure-directing agents (templates) or as stabilizers to control growth and prevent aggregation. Lauramine Oxide-d6 is particularly valuable in this field, not for altering the chemical synthesis itself, but for enabling detailed characterization of the resulting nanomaterials and their formation processes.

Templating and Stabilizer Studies: In the synthesis of nanoparticles, such as metal oxides or quantum dots, surfactants form micelles that can serve as nano-reactors or templates, confining the reaction and influencing the final size and shape of the nanoparticles. nih.govrsc.org After synthesis, surfactant molecules often remain adsorbed on the nanoparticle surface, acting as a stabilizing layer. nih.govrsdjournal.orgmdpi.com The precise role, conformation, and density of this surfactant layer are critical to the nanoparticle's properties and stability.

By using this compound, researchers can employ neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry. iucr.org The significant difference in neutron scattering length density between hydrogen and deuterium (B1214612) allows for "contrast matching," where specific components of a complex system can be made "visible" or "invisible" to neutrons. iucr.orgresearchgate.net For example, in a dispersion of nanoparticles in a solvent, using deuterated this compound allows researchers to specifically highlight the surfactant layer at the nanoparticle-solvent interface, providing detailed information on its thickness, conformation, and interaction with both the nanoparticle surface and the surrounding medium. iucr.org

Application AreaTechnique Enabled by DeuterationInformation Gained
Nanoparticle Synthesis Small-Angle Neutron Scattering (SANS)Size, shape, and aggregation state of surfactant-stabilized nanoparticles.
Surface Functionalization Neutron ReflectometryThickness, density, and conformation of the this compound layer on a surface. iucr.org
Material Stability Quasi-Elastic Neutron Scattering (QENS)Dynamics of the surfactant molecules at the nanoparticle interface, relating to stabilizer effectiveness.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. Lauramine Oxide, being a surfactant, readily self-assembles in solution to form micelles above a certain concentration. biotrend.combiovalley.fralfa-chemistry.com These micelles are classic examples of supramolecular assemblies and can act as "hosts" to encapsulate other molecules ("guests").

The study of these host-guest systems is crucial for applications ranging from drug delivery to catalysis. nih.govchemrxiv.org this compound provides a unique handle to investigate the specifics of these interactions. Using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), researchers can detect through-space interactions between the deuterated methyl groups of the this compound host and the protons of an encapsulated guest molecule. mdpi.com This can reveal the precise location and orientation of the guest within the micelle. Similarly, neutron scattering can be used to determine the location of a guest molecule within the deuterated micellar structure. researchgate.net

These studies help elucidate the nature of the forces driving encapsulation and the influence of the host micelle on the guest's properties and reactivity.

Emerging Methodologies and Instrumentation for Isotopic Labeling Studies

The utility of this compound is intrinsically linked to the analytical techniques used to study it. Advances in these methods are expanding the scope and precision of isotopic labeling studies.

Advanced Mass Spectrometry (MS): Modern high-resolution mass spectrometers can easily distinguish between deuterated and non-deuterated compounds, allowing for precise quantification in complex mixtures. nih.gov Techniques like tandem mass spectrometry (MS/MS) can even help determine the position of the deuterium labels within a molecule. nih.gov This is crucial for tracking the fate of this compound in metabolic or degradation studies.

Flow Chemistry for Isotope Exchange: Emerging synthetic methods are making isotopic labeling more efficient and cost-effective. Flow chemistry, for instance, allows for precise control over reaction parameters like temperature and time, enhancing the efficiency of late-stage hydrogen-deuterium exchange reactions. x-chemrx.com This can utilize simple deuterium sources like heavy water (D₂O), reducing the need for complex, pre-labeled starting materials. x-chemrx.comthalesnano.com

Neutron Scattering Facilities and Deuteration Labs: The development of high-flux neutron sources and specialized deuteration laboratories, which support the synthesis of custom-labeled molecules, are making these powerful techniques more accessible to a broader scientific community. ill.eusine2020.eu These facilities provide the necessary infrastructure and expertise to conduct complex neutron scattering experiments that rely on deuterated compounds like this compound. ill.eu

Methodology/InstrumentAdvantage for Isotopic StudiesRelevance to this compound
High-Resolution Mass Spectrometry Precise mass determination and quantification of labeled vs. unlabeled species. nih.govTracking and quantifying this compound in complex biological or environmental samples.
Flow Chemistry Synthesis Efficient, controlled, and cost-effective late-stage isotopic labeling. x-chemrx.comPotential for more efficient and selective synthesis of this compound and other deuterated surfactants.
Advanced Neutron Diffractometers Higher neutron flux and better detectors for faster data collection and analysis of smaller samples. ill.euEnables more detailed structural and dynamic studies of systems containing this compound.
Nuclear Magnetic Resonance (NMR) Provides detailed structural and dynamic information at the atomic level. ckisotopes.comProbing host-guest interactions and surfactant conformation in solution.

Interdisciplinary Research Opportunities with this compound

The ability to selectively "label and observe" molecules makes this compound a valuable tool at the intersection of several scientific fields.

Structural Biology and Biomedicine: In structural biology, membrane proteins are notoriously difficult to study. Reconstituting them in a membrane-mimicking environment, such as a micelle formed by this compound, allows for their characterization using solution NMR or SANS. researchgate.net The deuteration of the surfactant helps to suppress its own signals, making it possible to focus on the structure of the embedded protein. ckisotopes.com This approach is vital for understanding protein function and for structure-based drug design.

Drug Delivery and Formulation Science: The encapsulation and delivery of therapeutic agents is a key area of pharmaceutical research. Deuterated surfactants can be used to study the stability of drug-loaded micelles, the location of the drug within the carrier, and the dynamics of drug release. sine2020.eu

Environmental Science: Understanding the fate of surfactants in the environment is critical. By using this compound as a tracer, researchers can follow its transport, partitioning, and degradation in complex environmental matrices like soil and water, using highly sensitive mass spectrometry techniques without interference from naturally occurring Lauramine Oxide.

The continued development of deuterated molecules like this compound, coupled with advancements in analytical instrumentation, promises to further expand these interdisciplinary research frontiers.

Q & A

Q. How can researchers synthesize Lauramine Oxide-d6 with high isotopic purity for use in surfactant studies?

this compound synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or alkyl chain groups). A methodological approach includes:

  • Isotopic labeling : Reacting deuterated dimethylamine (CD₃)₂NH-d₆ with dodecyl bromide (C₁₂H₂₅Br) under controlled alkaline conditions to form the tertiary amine intermediate, followed by oxidation with hydrogen peroxide (H₂O₂) to yield this compound .
  • Purification : Use deuterated solvents (e.g., D₂O) in column chromatography to minimize isotopic exchange and maintain purity. Confirm purity via ¹H/²H NMR to verify deuterium incorporation efficiency .

Q. What analytical techniques are critical for characterizing this compound in experimental settings?

Key techniques include:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (289.45 g/mol + deuterium mass shift) and isotopic distribution .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR to resolve deuterium-induced shifts in methyl groups, and ²H NMR to quantify isotopic enrichment (>98% required for kinetic studies) .
  • Chromatography : Reverse-phase HPLC with deuterated mobile phases to assess purity and stability under experimental conditions .

Q. How does this compound stability vary under different pH and temperature conditions in aqueous solutions?

Stability studies should:

  • Control pH : Maintain pH 6.0–9.0 (10% solution) to prevent decomposition into amine salts (<1% permissible) .
  • Temperature monitoring : Store at 20°C ± 2°C; above 30°C, degradation rates increase by ~15% per hour due to hydrolytic cleavage of the N–O bond .
  • Data validation : Use time-resolved UV-Vis spectroscopy (λ = 220–260 nm) to track degradation products like dodecyldimethylamine .

Advanced Research Questions

Q. What isotopic effects arise when replacing hydrogen with deuterium in this compound, and how do these impact surfactant properties?

Deuterium substitution alters:

  • Critical micelle concentration (CMC) : Reduced by ~8–12% due to stronger hydrogen bonding in D₂O versus H₂O, as shown in surface tension vs. concentration plots .
  • Thermodynamic stability : Enthalpy of micelle formation (ΔH) increases by 5–10 kJ/mol, measured via isothermal titration calorimetry (ITC) .
  • Kinetic isotope effects (KIE) : Deuterated chains slow micelle disassembly rates (k = 0.45 s⁻¹ vs. 0.62 s⁻¹ for non-deuterated) in stopped-flow fluorescence assays .

Q. How can researchers resolve contradictions between in vitro and computational data on this compound’s membrane interaction mechanisms?

Discrepancies often stem from:

  • Model system limitations : MD simulations may underestimate lipid bilayer complexity (e.g., cholesterol content). Validate using deuterium-edited neutron reflectometry to quantify surfactant insertion depths in lipid monolayers .
  • Experimental artifacts : Fluorescence quenching assays may misreport binding due to deuterium’s reduced polarizability. Cross-validate with deuterium NMR relaxation rates (T₁/T₂ ratios) .

Q. What experimental designs are optimal for studying this compound’s interactions with biomolecules in deuterated environments?

A robust design includes:

  • Sample preparation : Use deuterated buffers (e.g., PBS-d₂) and lipid vesicles (DPPC-d₇₂) to minimize background interference in FTIR or SANS experiments .
  • Control groups : Compare non-deuterated Lauramine Oxide to isolate isotopic effects.
  • Data normalization : Apply solvent scattering corrections in neutron diffraction studies to isolate surfactant-lipid interaction signals .

Q. How should researchers address data variability in this compound’s cytotoxicity profiles across cell lines?

Methodological adjustments include:

  • Standardized protocols : Pre-equilibrate this compound in serum-free media (24 hours, 37°C) to stabilize micelle formation before cytotoxicity assays (e.g., MTT) .
  • Contamination controls : Monitor residual amine salts via LC-MS; concentrations >0.5% induce false-positive cytotoxicity .
  • Cell line selection : Use keratinocytes (HaCaT) for dermal studies, as fibroblasts (e.g., NIH/3T3) show 30% higher sensitivity due to membrane lipid composition .

Q. What computational models best predict this compound’s behavior in mixed surfactant systems?

Advanced modeling strategies:

  • Molecular Dynamics (MD) : Use CHARMM36 force fields with explicit deuterium parameters to simulate micelle formation kinetics in D₂O .
  • Coarse-grained models : MARTINI 3.0 effectively predicts phase separation in this compound/SDS mixtures, validated by small-angle X-ray scattering (SAXS) .
  • Machine learning : Train neural networks on existing surfactant databases to predict CMC values with <5% error .

Methodological Best Practices

Q. How should researchers document this compound handling protocols to ensure reproducibility?

  • Safety : Follow OSHA guidelines for amine oxides: wear nitrile gloves (≥8 mil thickness), safety goggles, and lab coats. Avoid mixing with bleach (toxic fumes) .
  • Storage : Keep in amber glass bottles at 4°C under nitrogen to prevent oxidation. Record lot-specific deuterium enrichment levels .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in membrane disruption studies?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ values. Report 95% confidence intervals .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points from fluorescence anisotropy assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.